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Compound of Interest

Compound Name: N-Desmethyl Apalutamide-d4

Cat. No.: B12375714 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of N-Desmethyl Apalutamide-d4, a deuterated analog of the active metabolite of the potent

androgen receptor inhibitor, Apalutamide. This document details plausible synthetic routes, in-

depth characterization methodologies, and relevant quantitative data to support research and

development in prostate cancer therapeutics.

Introduction
Apalutamide is a non-steroidal antiandrogen agent approved for the treatment of non-

metastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-sensitive

prostate cancer (mCSPC). It functions by binding to the ligand-binding domain of the androgen

receptor (AR), which in turn inhibits AR nuclear translocation, DNA binding, and AR-mediated

transcription.[1] The primary active metabolite of Apalutamide is N-Desmethyl Apalutamide,

which is formed through metabolism by cytochrome P450 enzymes, predominantly CYP2C8

and CYP3A4.[2] N-Desmethyl Apalutamide is also pharmacologically active, exhibiting

approximately one-third of the activity of the parent compound.[1]

The use of stable isotope-labeled internal standards, such as N-Desmethyl Apalutamide-d4,

is crucial for the accurate quantification of the analyte in biological matrices during

pharmacokinetic and metabolic studies.[3] Deuteration at specific sites can also intentionally

alter the metabolic profile of a drug, a strategy employed to improve pharmacokinetic

parameters.[4][5]
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Synthesis of N-Desmethyl Apalutamide-d4
A specific, detailed synthetic protocol for N-Desmethyl Apalutamide-d4 is not readily available

in the public domain. However, based on the synthesis of deuterated Apalutamide analogs and

general organic chemistry principles, a plausible synthetic route can be proposed.[4][6] The

synthesis would likely involve the preparation of a deuterated Apalutamide precursor followed

by N-demethylation.

A potential synthetic approach involves the use of deuterated methylating agents in the final

steps of the Apalutamide synthesis to introduce the deuterium labels. For instance, a key

intermediate could be methylated using a deuterated methyl source (e.g., CD3I) to produce

deuterated Apalutamide. Subsequent N-demethylation would then yield N-Desmethyl

Apalutamide, retaining the deuterium labels on other parts of the molecule if desired.

Alternatively, a more direct approach would involve the synthesis of N-Desmethyl Apalutamide

followed by a deuteration step. However, this may be less efficient due to the potential for non-

specific deuterium exchange. A more likely route is the synthesis from a deuterated precursor.

A generalized synthetic scheme for Apalutamide often involves the coupling of two key

intermediates.[7][8] To synthesize a d4 analog, one of these intermediates would need to be

synthesized using deuterated starting materials.

Proposed Synthetic Workflow:

Deuterated Precursor Synthesis Coupling Reaction Synthesis of Deuterated Apalutamide N-Demethylation N-Desmethyl Apalutamide-d4 Purification and Characterization

Click to download full resolution via product page

Caption: Proposed synthetic workflow for N-Desmethyl Apalutamide-d4.

Characterization of N-Desmethyl Apalutamide-d4
The characterization of N-Desmethyl Apalutamide-d4 involves a combination of

chromatographic and spectroscopic techniques to confirm its identity, purity, and quantity.
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Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS)
LC-MS/MS is the primary analytical technique for the quantification of Apalutamide and its

metabolites in biological fluids.[3][9] The following is a detailed protocol for the analysis of N-
Desmethyl Apalutamide-d4 in human plasma.

Experimental Protocol: LC-MS/MS Quantification

Materials and Reagents:

Analytes: N-Desmethyl Apalutamide-d4 (as internal standard), N-Desmethyl

Apalutamide

Internal Standard (IS): A suitable stable isotope-labeled compound if N-Desmethyl
Apalutamide-d4 is the analyte of interest (e.g., N-Desmethyl Apalutamide-d7).

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

Additives: Formic acid

Matrix: Drug-free human plasma

Sample Preparation (Protein Precipitation):[10][11]

Thaw plasma samples to room temperature.

To 50 µL of plasma, add 10 µL of the internal standard working solution.

Add 100 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

Vortex the mixture for 5 minutes.

Centrifuge at 14,000 rpm for 5 minutes at 4°C.

Transfer 100 µL of the supernatant to an autosampler vial.

Inject 1.0 µL into the LC-MS/MS system.
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LC-MS/MS Conditions:[9][11]

LC System: A validated UPLC or HPLC system.

Column: A suitable C18 column (e.g., Ultimate XB-C18, 50 × 4.6 mm, 5 µm).[9]

Mobile Phase:

Solvent A: 0.1% formic acid in water

Solvent B: 0.1% formic acid in acetonitrile

Gradient: Isocratic elution with 55% Solvent B at a flow rate of 0.4 mL/min.[9]

Column Temperature: 40°C.

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization

(ESI) source in positive ion mode.

MRM Transitions: The specific mass-to-charge (m/z) transitions for the precursor and

product ions of N-Desmethyl Apalutamide-d4 and its non-deuterated counterpart would

need to be optimized.

LC-MS/MS Analysis Workflow:
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Caption: Workflow for the quantification of N-Desmethyl Apalutamide-d4 by LC-MS/MS.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of the synthesized

N-Desmethyl Apalutamide-d4. The absence of specific proton signals and the corresponding

changes in the carbon spectrum would confirm the positions of deuterium incorporation.

High-Resolution Mass Spectrometry (HRMS)
HRMS is used to determine the exact mass of the synthesized molecule, which provides

confirmation of its elemental composition and the number of deuterium atoms incorporated.

Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters for Apalutamide and its active

metabolite, N-Desmethyl Apalutamide, in human subjects.

Table 1: Pharmacokinetic Parameters of Apalutamide and N-Desmethyl Apalutamide at Steady-

State[2][12][13]

Parameter Apalutamide N-Desmethyl Apalutamide

Cmax (mcg/mL) 6.0 (1.7) 5.9 (1.0)

AUC (mcg·h/mL) 100 (32) 124 (23)

Half-life (t½) ~3-4 days ~4.6 days[14]

Protein Binding 96% 95%

Apparent Volume of

Distribution (Vd/F)
276 L -

Apparent Clearance (CL/F) 2.0 L/h 1.5 L/h

Accumulation Ratio (at 240

mg/day)
~5-fold ~85.2-fold

Time to Steady-State ~4 weeks ~4 weeks

Values are presented as mean (standard deviation) where available.
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Table 2: In Vitro Activity of Apalutamide and N-Desmethyl Apalutamide[1]

Compound Androgen Receptor Inhibition

Apalutamide Potent inhibitor

N-Desmethyl Apalutamide ~1/3 the activity of Apalutamide

Signaling and Metabolic Pathways
Androgen Receptor Signaling Pathway and Inhibition by
Apalutamide
Apalutamide and its active metabolite, N-Desmethyl Apalutamide, exert their therapeutic effect

by inhibiting the androgen receptor signaling pathway at multiple steps.[1][15]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.jnjmedicalconnect.com/products/erleada/medical-content/erleada-mechanism-of-action
https://www.jnjmedicalconnect.com/products/erleada/medical-content/erleada-mechanism-of-action
https://pmc.ncbi.nlm.nih.gov/articles/PMC8582395/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375714?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prostate Cancer Cell

Cytoplasm

Nucleus

Androgen
(e.g., Testosterone)

Androgen Receptor
(AR)

Binds

Androgen-AR Complex

Translocated
Androgen-AR Complex

Nuclear Translocation

DNA
(Androgen Response Element)

Binds

Gene Transcription

Cell Proliferation
and Survival

Apalutamide &
N-Desmethyl Apalutamide

Inhibits Binding

Inhibits Nuclear
Translocation

Inhibits DNA
Binding

Click to download full resolution via product page

Caption: Inhibition of the Androgen Receptor signaling pathway by Apalutamide.
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Metabolic Pathway of Apalutamide
Apalutamide is primarily metabolized in the liver to its active metabolite, N-Desmethyl

Apalutamide.[2]
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Caption: Metabolic conversion of Apalutamide to N-Desmethyl Apalutamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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